盐酸反苯环丙胺

描述

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . This medicine works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .

Synthesis Analysis

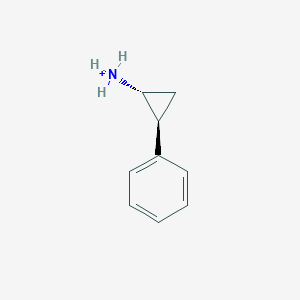

Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser . This means that tranylcypromine itself may attenuate tyramine reactions, because tyramine reuptake occurs via the norepinephrine transporter .Molecular Structure Analysis

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .Chemical Reactions Analysis

Tranylcypromine is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1; IC 50 = 20.7 µM in a cell-free assay) . It also irreversibly inhibits monoamine oxidase A (MAO-A) and MAO-B with IC 50 values of 2.3 and 0.95 µM, respectively .Physical And Chemical Properties Analysis

Tranylcypromine hydrochloride is a solid . It has a molecular weight of 169.65 .科学研究应用

单胺氧化酶抑制

盐酸反苯环丙胺以其对单胺氧化酶 (MAO) 的特异性而闻名。 MAO,特别是 MAOA 和 MAOB,催化重要的细胞功能,例如神经递质的脱氨基 。 反苯环丙胺通常用于治疗重度神经精神疾病,如抑郁症 .

脱靶分析

尽管反苯环丙胺主要用作 MAO 抑制剂,但已发现它对蛋白质具有相对杂乱的标记 。 这表明它可能具有多种脱靶效应,这可能有助于其副作用 .

溶酶体滞留

研究表明,反苯环丙胺可以被滞留在溶酶体中,这种现象可以通过添加溶酶体营养药物来很大程度地逆转 。 这可能对其在细胞内的分布和积累有影响 .

赖氨酸特异性去甲基化酶 1 抑制

反苯环丙胺是赖氨酸特异性去甲基化酶 1 (LSD1) 抑制剂的有用药效基团 。 LSD1 在正常的生理过程中起着重要作用,例如细胞增殖、造血细胞分化、染色体分离和胚胎形成 。 LSD1 表达异常与许多肿瘤的发生和发展密切相关 .

抗增殖活性

二价反苯环丙胺衍生物已被评估其 LSD1 抑制活性及其抗增殖活性 。 几种具有刚性脂肪族连接体的化合物表现出纳摩尔级的酶促活性和细胞活性,以及良好的 MAO-A/B 选择性 .

CD86 mRNA 表达增强

作用机制

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the metabolic pathways of several neurotransmitters. It slows down the metabolism of catecholamine and indoleamine neurotransmitters, leading to increased tissue concentrations . It also elevates the effects of biologically active dietary amines by increasing their absorption from the gastrointestinal tract and by impairing their breakdown .

Pharmacokinetics

Tranylcypromine hydrochloride has a half-life of 2 hours . It inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs that are substrates of this enzyme. The pharmacokinetic properties of tranylcypromine hydrochloride, including its rapid onset of activity , contribute to its bioavailability and therapeutic effects.

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms. It is used to treat major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain dietary amines can potentiate its effects . .

生物活性

Tranylcypromine hydrochloride has been shown to have antidepressant, anxiolytic, and anti-panic effects in animal models. It has also been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Biochemical and Physiological Effects

Tranylcypromine hydrochloride has been shown to have effects on neurotransmitter levels, gene expression, enzyme activity, and metabolism. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, as well as to increase levels of serotonin and norepinephrine in the peripheral nervous system. It has been shown to increase levels of MAO, as well as to decrease levels of the enzyme monoamine oxidase B (MAOB). Tranylcypromine hydrochloride has also been shown to increase levels of the enzyme cAMP-dependent protein kinase (PKA) and to decrease levels of the enzyme phosphodiesterase (PDE).

实验室实验的优点和局限性

Tranylcypromine hydrochloride is a useful tool for in vivo and in vitro research applications due to its rapid onset of action and long-lasting effects. However, it is important to note that tranylcypromine hydrochloride can cause serious side effects, including an increased risk of serotonin syndrome and hypertensive crisis. It is therefore important to use caution when administering tranylcypromine hydrochloride in laboratory experiments.

未来方向

Tranylcypromine hydrochloride has potential for use in the treatment of depression, panic disorder, and social phobia. Further research is needed to investigate the potential of tranylcypromine hydrochloride as an adjunct to existing treatments, as well as to investigate its potential for use in other psychiatric and neurological disorders. Additionally, research is needed to investigate the potential of tranylcypromine hydrochloride as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, further research is needed to investigate the long-term safety and efficacy of tranylcypromine hydrochloride.

安全和危害

Tranylcypromine may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

属性

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

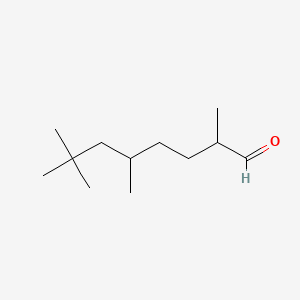

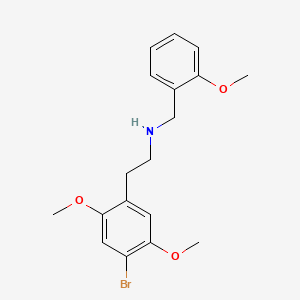

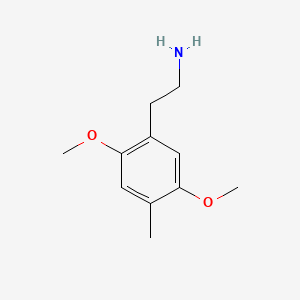

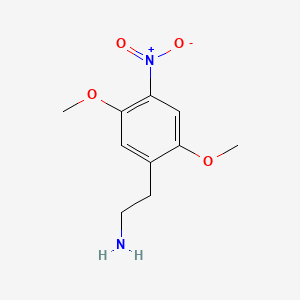

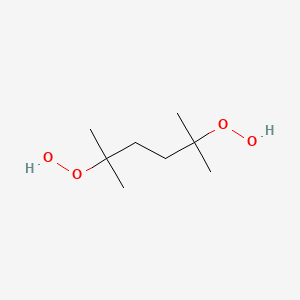

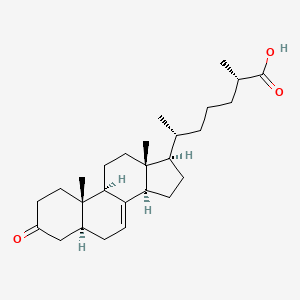

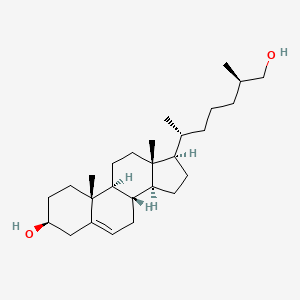

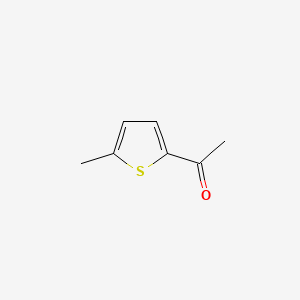

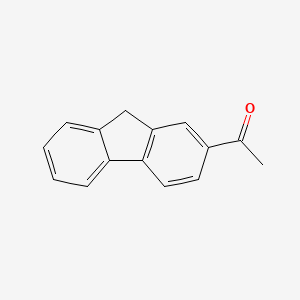

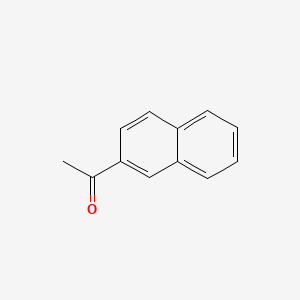

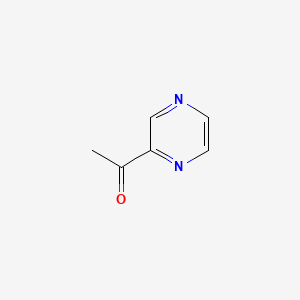

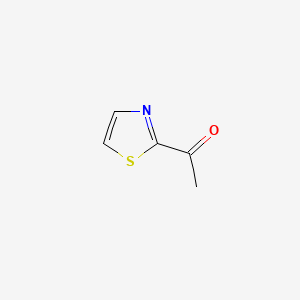

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。